N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine
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Description
N~1~,N~2~-bis(3-chlorobenzyl)-1,2-ethanediamine, also known as BCED, is an aromatic diamine compound with a wide range of applications in scientific research. It is a multi-functional compound that can be used as a stabilizer, complexing agent, chelating agent, and a catalyst in a variety of laboratory experiments. BCED is a versatile compound that has a wide range of uses in different fields, such as biochemistry, biotechnology, and pharmacology.
Scientific Research Applications
Crystal Structure Studies
The compound has been used in studies related to crystal structure. For instance, a study published in the journal Zeitschrift für Kristallographie - New Crystal Structures used a similar compound, N1,N2-bis[(pyridin-4-yl)methyl]ethanediamide, in their research . The study focused on the diverse structural chemistry of co-crystals, salts, and metal complexes .
Chemical Properties Analysis
N1,N2-Bis(3-chlorobenzyl)-1,2-ethanediamine is also used in the analysis of chemical properties. Its structure, melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information are of interest in chemical research .
Spectral Analysis
The compound can be used in spectral analysis studies. Its structure and properties can be analyzed using various spectroscopic techniques .
properties
IUPAC Name |
N,N'-bis[(3-chlorophenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N2/c17-15-5-1-3-13(9-15)11-19-7-8-20-12-14-4-2-6-16(18)10-14/h1-6,9-10,19-20H,7-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBIPPOEAIYUNE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNCCNCC2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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